Clofibric acid-coenzyme A Clofibric acid-coenzyme A
Brand Name: Vulcanchem
CAS No.: 104732-21-0
VCID: VC20743593
InChI: InChI=1S/C31H45ClN7O18P3S/c1-30(2,24(42)27(43)35-10-9-20(40)34-11-12-61-29(44)31(3,4)55-18-7-5-17(32)6-8-18)14-53-60(50,51)57-59(48,49)52-13-19-23(56-58(45,46)47)22(41)28(54-19)39-16-38-21-25(33)36-15-37-26(21)39/h5-8,15-16,19,22-24,28,41-42H,9-14H2,1-4H3,(H,34,40)(H,35,43)(H,48,49)(H,50,51)(H2,33,36,37)(H2,45,46,47)/t19-,22-,23-,24+,28-/m1/s1
SMILES: CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(C)(C)OC4=CC=C(C=C4)Cl)O
Molecular Formula: C31H45ClN7O18P3S
Molecular Weight: 964.2 g/mol

Clofibric acid-coenzyme A

CAS No.: 104732-21-0

Cat. No.: VC20743593

Molecular Formula: C31H45ClN7O18P3S

Molecular Weight: 964.2 g/mol

* For research use only. Not for human or veterinary use.

Clofibric acid-coenzyme A - 104732-21-0

Specification

CAS No. 104732-21-0
Molecular Formula C31H45ClN7O18P3S
Molecular Weight 964.2 g/mol
IUPAC Name S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-(4-chlorophenoxy)-2-methylpropanethioate
Standard InChI InChI=1S/C31H45ClN7O18P3S/c1-30(2,24(42)27(43)35-10-9-20(40)34-11-12-61-29(44)31(3,4)55-18-7-5-17(32)6-8-18)14-53-60(50,51)57-59(48,49)52-13-19-23(56-58(45,46)47)22(41)28(54-19)39-16-38-21-25(33)36-15-37-26(21)39/h5-8,15-16,19,22-24,28,41-42H,9-14H2,1-4H3,(H,34,40)(H,35,43)(H,48,49)(H,50,51)(H2,33,36,37)(H2,45,46,47)/t19-,22-,23-,24+,28-/m1/s1
Standard InChI Key YCMNRTMIKDPOSZ-VXAHOBLNSA-N
Isomeric SMILES CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C(C)(C)OC4=CC=C(C=C4)Cl)O
SMILES CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(C)(C)OC4=CC=C(C=C4)Cl)O
Canonical SMILES CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(C)(C)OC4=CC=C(C=C4)Cl)O

Introduction

Metabolic Significance and Biological Role

Role in Lipid Metabolism

Clofibric acid-coenzyme A serves as an important intermediate in lipid metabolism pathways. The formation of this thioester derivative represents a critical step in the metabolic processing of clofibric acid, enabling its participation in fatty acid metabolism and energy production processes. The compound is involved in the activation of fatty acids, facilitating their subsequent incorporation into metabolic pathways including β-oxidation .

Research suggests that expansion of the coenzyme A pool size may be part of the mechanism by which clofibric acid promotes fatty acid oxidation in the liver. This relationship between clofibric acid treatment and coenzyme A metabolism highlights the significance of clofibric acid-coenzyme A as a metabolic intermediate with functional implications .

Effects on Enzymatic Activities

Clofibric acid treatment has been shown to significantly impact several enzymes involved in fatty acid metabolism, which may involve the formation or activity of clofibric acid-coenzyme A. Experimental data demonstrate notable changes in enzyme activities following administration of clofibric acid, as summarized in the table below:

EnzymeFold Increase Following Clofibric Acid Treatment
Microsomal palmitoyl-CoA chain elongation2.3-fold
Stearoyl-CoA desaturation4.8-fold
Acyl-CoA synthetase3.0-fold
1-Acylglycerophosphate acyltransferase1.7-fold
1-Acylglycerophosphorylcholine acyltransferase3.6-fold

These enzymatic changes influence the acyl composition of hepatic glycerolipids, with notable increases in octadecenoic acid (18:1) accompanied by decreases in octadecadienoic acid (18:2) . The substantial increase in activities related to acyl-CoA metabolism underscores the potential significance of clofibric acid-coenzyme A in mediating the pharmacological effects of clofibric acid.

Chemical Reactivity and Stability

Thioester Reactivity

As a thioester derivative, clofibric acid-coenzyme A exhibits characteristic reactivity patterns that have been investigated experimentally. Research has demonstrated that CA-SCoA can react with glutathione (GSH) to form S-(p-chlorophenoxyisobutyryl)glutathione (CA-SG) through transacylation reactions . This reactivity with thiol-containing compounds is a significant property that influences its biochemical behavior.

In controlled experimental conditions (pH 7.5, 37°C), incubation of CA-SCoA (1 mM) with GSH (5 mM) resulted in a time-dependent and linear formation of CA-SG, reaching approximately 50 μM CA-SG formed per hour. After a one-day incubation period, the reaction mixture contained 0.7 mM CA-SG, indicating substantial conversion .

Stability Characteristics

This pH-dependent stability profile has important implications for the compound's biological persistence and potential for interaction with various cellular components. The relative stability under physiological pH conditions suggests that CA-SCoA can persist long enough to participate in metabolic processes and potential transacylation reactions with biological nucleophiles.

Toxicological Implications

Reactions with Biological Thiols

The reactivity of clofibric acid-coenzyme A with biological thiols has potential toxicological significance. Research has shown that CA-SCoA is capable of acylating glutathione and other thiol-containing nucleophiles in experimental settings . This reactivity suggests that the compound may acylate protein thiols in biological systems, which could contribute to adverse effects associated with clofibric acid treatment.

The formation of glutathione conjugates via CA-SCoA appears to be enhanced in the presence of specific enzymes. Studies have demonstrated that the rate of CA-SG formation increased threefold in incubations containing rat liver glutathione S-transferases (4 mg/ml), indicating enzymatic facilitation of these transacylation reactions .

Pharmacological Context

Relationship to Fibrate Mechanism of Action

Clofibric acid-coenzyme A exists within the broader pharmacological context of fibrate medications. Clofibric acid itself reduces cholesterol levels in blood through multiple mechanisms, including diminishing the activity of NADPH and activating peroxisome proliferator-activated receptors (PPARs), particularly PPARα with weaker effects on PPARγ and PPARδ .

The formation of clofibric acid-coenzyme A may be integral to some of these effects, particularly those related to fatty acid metabolism. The influence of clofibric acid treatment on parameters such as blood glucose, triacylglycerol, free fatty acids, and ketone bodies (shown in Table 1) may be mediated in part through the formation and activity of this coenzyme A thioester.

ParameterWithout Clofibric AcidWith Clofibric AcidChange
Blood glucose (mg/dl)143 ± 5134 ± 7↓ 6.3%
Triacylglycerol (mg/dl)48 ± 529 ± 1↓ 39.6%
Free fatty acid (mmole/l)0.48 ± 0.100.37 ± 0.07↓ 22.9%
Ketone bodies (mmole/l)0.20 ± 0.020.58 ± 0.10↑ 190%

Table 1: Effects of clofibric acid treatment on metabolic parameters in wild-type mice .

Impact on Tissue Lipid Content

Research has demonstrated that clofibric acid treatment significantly affects tissue lipid content, which may involve the participation of clofibric acid-coenzyme A in lipid metabolism pathways. As shown in Table 2, administration of clofibric acid leads to substantial reductions in triacylglycerol content in both liver and skeletal muscle tissues.

TissueWithout Clofibric AcidWith Clofibric AcidChange
Liver (mg/g wet weight)235 ± 18114 ± 24↓ 51.5%
Gastrocnemius muscle (mg/g wet weight)90 ± 849 ± 8↓ 45.6%

Table 2: Effect of clofibric acid treatment on tissue triacylglycerol content in wild-type mice .

These substantial reductions in tissue lipid content following clofibric acid administration suggest that the formation of clofibric acid-coenzyme A may play a role in enhancing lipid metabolism and reducing lipid accumulation in tissues.

Analytical Considerations

The identification and characterization of clofibric acid-coenzyme A in biological samples present certain analytical challenges. Research has employed various techniques to study this compound, including high-performance liquid chromatography (HPLC) and tandem mass spectrometry .

In experimental studies, isocratic reverse-phase HPLC has been used to analyze reaction products from incubations of CA-SCoA with glutathione. The identity of the resulting glutathione conjugate (CA-SG) was confirmed through analysis of HPLC-purified material by tandem mass spectrometry . These analytical approaches have been essential for elucidating the chemical behavior and reactivity patterns of clofibric acid-coenzyme A.

The development of sensitive and specific analytical methods for detecting and quantifying clofibric acid-coenzyme A in complex biological matrices remains an important consideration for further research into the metabolic fate and biological significance of this compound.

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